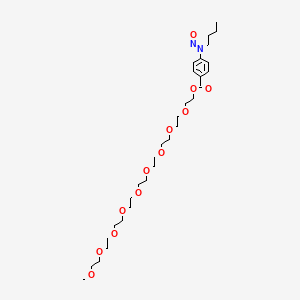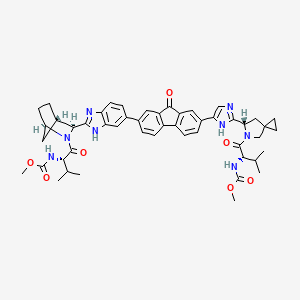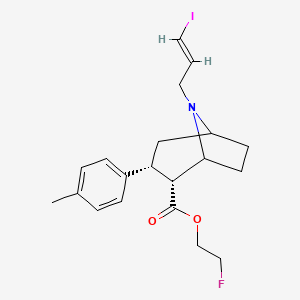![molecular formula C9H14O2 B15354639 Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexane-6-carboxylic Acid Ethyl Ester (endo/exo Mixture) is a chemical compound that belongs to the class of bicyclic esters. This compound is known for its unique bicyclic structure, which consists of a fused ring system. The endo/exo mixture refers to the presence of both endo and exo isomers, which are stereoisomers differing in the spatial arrangement of their atoms.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a Diels-Alder reaction, where a conjugated diene reacts with a dienophile under specific conditions to form the bicyclic structure.
Catalytic Methods: Transition metal catalysts can be used to facilitate the formation of the bicyclic ring system, improving the yield and selectivity of the reaction.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using large reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow reactors, which allow for a more efficient and scalable production of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of hydroxyl groups.
Substitution: Substitution reactions can replace functional groups within the bicyclic structure, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and diols.
Substitution Products: Various functionalized derivatives of the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Wirkmechanismus
The mechanism by which Bicyclo[3.1.0]hexane-6-carboxylic Acid Ethyl Ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely, but often include key metabolic enzymes or signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane-7-carboxylic Acid Ethyl Ester: Another bicyclic ester with a different ring structure.
Bicyclo[3.2.0]heptane-6-carboxylic Acid Ethyl Ester: Similar bicyclic structure but with a different ring fusion pattern.
Uniqueness: Bicyclo[3.1.0]hexane-6-carboxylic Acid Ethyl Ester is unique due to its specific ring structure and the presence of both endo and exo isomers. This structural complexity can lead to distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
ethyl (1R,5S)-bicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+,8? |
InChI-Schlüssel |
VVKKUHDTEJVVHE-DHBOJHSNSA-N |
Isomerische SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CCC2 |
Kanonische SMILES |
CCOC(=O)C1C2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


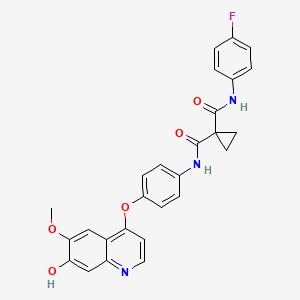

![Cyclohexylmethyl 7-((2R,4aR,5R,7aR)-2-(1,1-Difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl)heptanoate](/img/structure/B15354588.png)

![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)
![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)
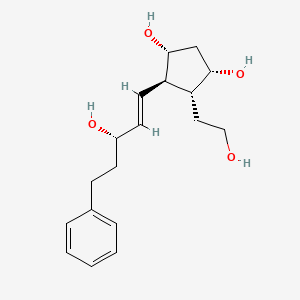
![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)

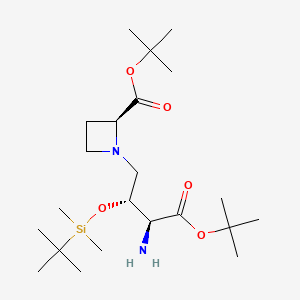
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
